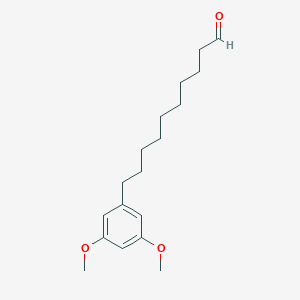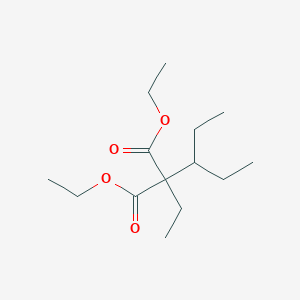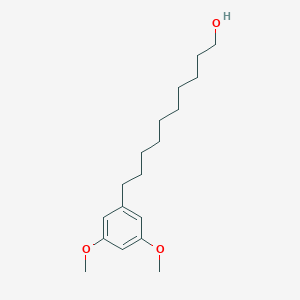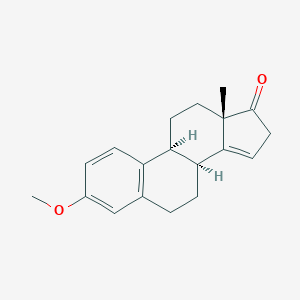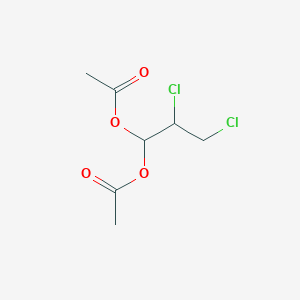
1,1-Diacetoxy-2,3-dichloropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diacetoxy-2,3-dichloropropane, commonly known as DADP, is a chemical compound that has been widely used in scientific research for many years. DADP is a derivative of glycerol, and it is a colorless liquid that has a strong odor. This compound has been used in many different areas of research, including biochemistry, pharmacology, and toxicology.
Mechanism Of Action
DADP works by forming covalent bonds between biological molecules. The reaction between DADP and a biological molecule is irreversible, leading to the formation of a stable complex. This cross-linking effect can alter the function of the biological molecule, making it an essential tool in studying the structure and function of proteins.
Biochemical And Physiological Effects
DADP has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that DADP can inhibit the activity of enzymes and other proteins by cross-linking them. DADP has also been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Advantages And Limitations For Lab Experiments
One of the primary advantages of using DADP in lab experiments is its ability to cross-link biological molecules irreversibly. This property makes it an essential tool in studying the structure and function of proteins. However, the use of DADP also has some limitations. DADP can be toxic to cells at high concentrations, and its cross-linking effect can alter the function of the biological molecule being studied.
Future Directions
The use of DADP in scientific research is still evolving, and there are many potential future directions for its use. One potential area of research is the use of DADP as a therapeutic agent for cancer treatment. Another potential area of research is the use of DADP in the development of new drugs that target specific proteins or enzymes. Additionally, the use of DADP in the study of protein-protein interactions is an area of research that is still in its infancy.
Conclusion
In conclusion, DADP is a chemical compound that has been widely used in scientific research for many years. Its ability to cross-link biological molecules irreversibly makes it an essential tool in studying the structure and function of proteins. While the use of DADP has some limitations, its potential applications in cancer treatment and drug development make it a promising area of research for the future.
Synthesis Methods
DADP is synthesized by reacting glycerol with acetic anhydride and thionyl chloride. The reaction takes place under anhydrous conditions and produces DADP as a colorless liquid. The purity of the synthesized DADP can be improved by further purification techniques such as fractional distillation.
Scientific Research Applications
DADP has been widely used in scientific research for many years due to its unique properties. One of the primary uses of DADP is as a cross-linking agent. DADP can cross-link proteins, DNA, and other biological molecules, making it an essential tool in biochemistry research. DADP has also been used to study the structure and function of enzymes and other proteins.
properties
CAS RN |
10140-75-7 |
|---|---|
Product Name |
1,1-Diacetoxy-2,3-dichloropropane |
Molecular Formula |
C7H10Cl2O4 |
Molecular Weight |
229.05 g/mol |
IUPAC Name |
(1-acetyloxy-2,3-dichloropropyl) acetate |
InChI |
InChI=1S/C7H10Cl2O4/c1-4(10)12-7(6(9)3-8)13-5(2)11/h6-7H,3H2,1-2H3 |
InChI Key |
MYDZFJITMAYGKQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C(CCl)Cl)OC(=O)C |
Canonical SMILES |
CC(=O)OC(C(CCl)Cl)OC(=O)C |
synonyms |
2,3-Dichloro-1,1-propanediol diacetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



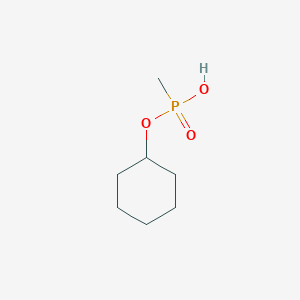
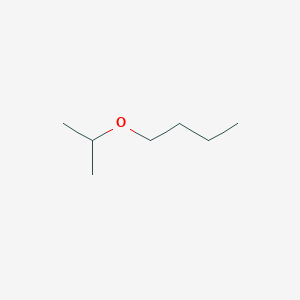

![1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoroethanone](/img/structure/B155938.png)

